Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
“Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a compound that has been synthesized and evaluated for its activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase inhibitory activities . It has shown potential in the treatment of hepatic fibrosis .
Scientific Research Applications
Anti-mycobacterial Chemotypes
Researchers have identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which share structural similarities with the specified compound, as new anti-mycobacterial chemotypes. These compounds exhibit potential anti-tubercular activity against Mycobacterium tuberculosis strains and display low cytotoxicity, indicating their therapeutic potential (Pancholia et al., 2016).
Antimicrobial Activity
Pyridine derivatives related to the specified compound have been synthesized and demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. This implies their potential application in developing new antimicrobial agents (Patel et al., 2011).
Molecular Aggregation Studies
Studies on molecular aggregation in similar compounds have been conducted, focusing on their spectroscopic behavior in different solvents. These studies are crucial for understanding the physicochemical properties of such compounds, which can have implications in material science and pharmaceutical formulation (Matwijczuk et al., 2016).
Anticancer Activity
Several research studies have synthesized and evaluated similar compounds for their potential anticancer activities. These compounds have shown efficacy against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Çiftçi et al., 2021).
Semiconducting Polymers
In materials science, derivatives of benzo[d][1,2,3]thiadiazole have been implemented in the creation of organic semiconductors for applications such as transistors and solar cells. The electron-deficient nature of these heterocycles makes them suitable for optoelectronic applications (Chen et al., 2016).
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6OS/c17-16(18,19)13-8-14(21-9-20-13)24-3-5-25(6-4-24)15(26)10-1-2-11-12(7-10)23-27-22-11/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEKXLULSVATOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone |
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